

6-Chloro-5-hydroxynicotinaldehyde chemical structure and properties

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Compound of Interest

Compound Name: 6-Chloro-5-hydroxynicotinaldehyde
CAS No.: 176433-55-9
Cat. No.: B069868

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Technical Deep Dive: 6-Chloro-5-hydroxynicotinaldehyde

CAS Registry Number: 176433-55-9 Synonyms: 6-Chloro-5-hydroxy-3-pyridinecarboxaldehyde; 2-Chloro-3-hydroxy-5-formylpyridine Chemical Formula: $C_6H_4ClNO_2$ Molecular Weight: 157.55 g/mol [1][2]

Executive Summary

6-Chloro-5-hydroxynicotinaldehyde is a tri-functionalized pyridine scaffold characterized by an electrophilic aldehyde at C3, a nucleophilic hydroxyl group at C5, and a labile chlorine atom at C6.[1] This unique substitution pattern makes it a "Janus" molecule in medicinal chemistry—capable of simultaneous engagement in nucleophilic aromatic substitution (S_NAr), O-alkylation, and reductive amination.[1] It serves as a pivotal intermediate in the synthesis of Imidacloprid metabolites, Gamma-Secretase Modulators, and Prenyl Protein Transferase Inhibitors.[1]

Chemical Structure & Electronic Properties[3]

Structural Identity

Property	Value
SMILES	<chem>OC1=C(Cl)N=CC(C=O)=C1</chem>
InChI Key	AP-16-5062 (Variant)
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
pKa (Predicted)	~7.8 (Hydroxyl), ~2.5 (Pyridine N)

Electronic Landscape

The molecule's reactivity is dictated by the push-pull electronics of the pyridine ring:

- C6-Position (Chlorine): Highly activated for S_NAr reactions due to the electron-withdrawing inductive effect of the adjacent nitrogen and the para-aldehyde group.[1]
- C5-Position (Hydroxyl): Exists in equilibrium with the zwitterionic pyridone form, though the aromatic hydroxy form predominates in non-polar solvents.[1] It acts as a nucleophile for ether synthesis.
- C3-Position (Aldehyde): A standard electrophile for condensation reactions (e.g., Wittig, reductive amination), serving as the vector for carbon chain extension.[1]

Synthesis & Manufacturing Protocols

The most robust synthetic route proceeds via the chlorination of 5-hydroxynicotinic acid esters, followed by reduction.[1] Direct chlorination of the aldehyde is often low-yielding due to oxidation side reactions.[1][2]

Primary Synthetic Route (Ester Reduction)

Step 1: Chlorination of Methyl 5-hydroxynicotinate[1][2]

- Reagents: Methyl 5-hydroxynicotinate, Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[1][2]
- Conditions: Aqueous/Acetic acid medium at 0–25°C.
- Mechanism: Electrophilic aromatic substitution directed ortho to the hydroxyl group.
- Yield: ~42–60%.

Step 2: Reduction to Alcohol

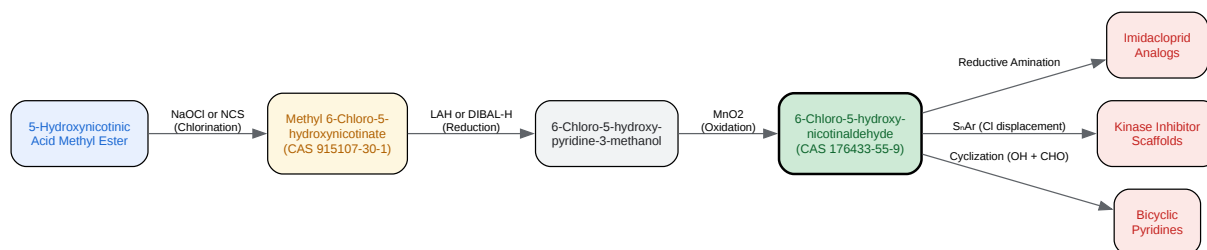
- Reagents: Lithium Aluminum Hydride (LAH) or DIBAL-H.[1][2]
- Conditions: THF, -78°C to -20°C.[1][2]
- Product: 6-Chloro-5-hydroxypyridine-3-methanol.[1]

Step 3: Selective Oxidation to Aldehyde

- Reagents: Manganese Dioxide (MnO₂) or Swern Oxidation conditions.
- Conditions: DCM or Acetone, reflux (for MnO₂).
- Target: **6-Chloro-5-hydroxynicotinaldehyde**.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity options available to medicinal chemists.



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Figure 1: Synthetic pathway from 5-hydroxynicotinic acid to the target aldehyde and its divergent applications.

Experimental Methodologies

Protocol A: Synthesis of Methyl 6-chloro-5-hydroxynicotinate (Precursor)

Source: Adapted from WO2011048525A1 & US20100179197A1[1][2]

- Setup: Charge a reaction vessel with Methyl 5-hydroxynicotinate (1.0 eq) dissolved in DMF or Acetic Acid.
- Chlorination: Slowly add N-Chlorosuccinimide (NCS) (1.2 eq) or aqueous NaOCl at 0°C.
 - Critical Control: Maintain temperature below 25°C to prevent over-chlorination at the C2 position.
- Workup: Stir at 80°C (if using NCS) or RT (if NaOCl) for 18 hours. Quench with water.
- Purification: The product precipitates as white crystals. Filter and wash with cold water. Yield is typically 40-60%. [2]

- Validation: ^1H NMR (400 MHz, CDCl_3) δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 3.93 (s, 3H).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Protocol B: Functionalization of the Aldehyde

Reductive Amination (General Procedure):

- Dissolve **6-Chloro-5-hydroxynicotinaldehyde** in DCE (Dichloroethane).
- Add amine (1.1 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq).
- Stir at RT for 4-12 hours.
- Note: The free hydroxyl group does not typically require protection during mild reductive aminations, but O-alkylation (using $\text{MeI}/\text{K}_2\text{CO}_3$) is recommended if using stronger reducing agents.[\[1\]](#)

Applications in Drug Discovery[\[3\]](#)[\[6\]](#)

Neuroactive Insecticide Metabolites

The compound is a direct precursor to 5-hydroxy-imidacloprid, a metabolite of the neonicotinoid insecticide Imidacloprid.[\[1\]](#)[\[2\]](#) Research indicates that hydroxylation at the pyridine ring alters binding affinity to nicotinic acetylcholine receptors (nAChRs), making this aldehyde a vital tool for structure-activity relationship (SAR) studies in agrochemistry.[\[1\]](#)

Gamma-Secretase Modulators

In the development of Alzheimer's therapeutics, the 6-chloro-5-hydroxy motif is used to construct heteroaryl imidazoles.[\[1\]](#)[\[2\]](#) The aldehyde serves as the anchor point for building the imidazole ring via condensation with glyoxal derivatives, while the chlorine allows for late-stage coupling to lipophilic tails required for membrane penetration.[\[1\]](#)[\[2\]](#)

Prenyl Protein Transferase Inhibitors

Patent JP2002538121A highlights the use of this scaffold in inhibiting prenylation (farnesylation/geranylgeranylation) of Ras proteins. The pyridine core mimics the peptide backbone, blocking the enzyme's active site and preventing the membrane localization of oncogenic Ras mutants.

Safety & Handling Profile

- GHS Classification: Warning.[5]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is prone to oxidation in air; keep tightly sealed.
- PPE: Wear nitrile gloves, safety goggles, and use within a fume hood.[1]

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